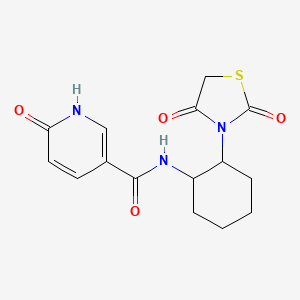

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

- IUPAC Name : N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide

- CAS Number : 1207038-56-9

This compound features a thiazolidine ring which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications .

Synthesis

The synthesis of this compound involves the coupling of thiazolidine derivatives with pyridine carboxamides. The methodology typically includes the use of coupling agents such as OxymaPure and N,N'-diisopropylcarbodimide (DIC) to achieve high yields . This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown:

- Weak to Moderate Activity Against Gram-Negative Bacteria : Studies reported inhibition zones ranging from 10–14 mm against Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Activity Level | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Moderate | 12 |

| Bacillus subtilis | Weak | 8 |

| Escherichia coli | Weak | 10 |

| Pseudomonas aeruginosa | Moderate | 14 |

Antifungal Activity

The compound also demonstrates antifungal properties. In particular, it has shown effectiveness against Candida albicans, with certain derivatives exhibiting moderate activity . The presence and position of substituents on the thiazolidine ring significantly influence the antifungal potency.

Case Studies and Research Findings

A notable study synthesized a series of thiazolidine derivatives and evaluated their biological activity. The findings highlighted that modifications on the thiazolidine scaffold could enhance or diminish antimicrobial efficacy. For example:

- Modification Impact : The introduction of methoxy and chloro groups at specific positions enhanced antibacterial activities against Gram-positive bacteria .

- Target Engagement : In vivo studies indicated that certain derivatives could engage specific biological targets in cellular models, suggesting potential therapeutic applications .

科学研究应用

Antidiabetic Effects

Recent studies have demonstrated the antidiabetic potential of compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide:

- In Vivo Studies : Research indicates that derivatives exhibit significant reductions in blood glucose levels in diabetic models.

- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in glucose metabolism, indicating potential therapeutic applications in diabetes management.

Antioxidant Activity

The compound has shown promising antioxidant properties:

- Lipid Peroxidation Inhibition : Similar compounds have been evaluated for their ability to inhibit lipid peroxidation effectively. The presence of specific substituents enhances this activity significantly.

Thiazolidinedione Derivatives

A study on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers.

Fungicidal Activity

Research into 2,4-dioxo-thiazolidine derivatives suggested their potential as fungicides due to their broad-spectrum antimicrobial properties. This highlights the versatility of the thiazolidine scaffold in developing compounds with diverse biological activities.

化学反应分析

Synthetic Routes to Core Scaffolds

The compound integrates three key moieties:

-

Thiazolidine-2,4-dione (TZD) ring

-

Cyclohexylamine linker

-

6-Oxo-1,6-dihydropyridine-3-carboxamide

Cyclohexylamine Incorporation

The cyclohexyl group is introduced via nucleophilic substitution or amide coupling:

-

Cyclohexylamine reacts with activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) to form amide bonds.

-

Key Reagents : DIC (Diisopropylcarbodiimide) and OxymaPure for coupling, yielding >90% efficiency .

Example Reaction:

Acid Chloride+CyclohexylamineDIC/OxymaPureCyclohexylamide

Formation of 6-Oxo-1,6-Dihydropyridine Carboxamide

The pyridine-carboxamide moiety is synthesized via:

-

Nicotinic Acid Derivatives : Conversion of 6-hydroxynicotinic acid to its acid chloride using thionyl chloride, followed by coupling with amines .

-

Cyclization Reactions : Intramolecular cyclization of β-keto amides or esters under acidic conditions .

Example Reaction:

6-Hydroxynicotinic AcidSOCl26-Chloronicotinoyl ChlorideAminePyridine-3-carboxamide

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields carboxylic acid and cyclohexylamine.

TZD Ring Modifications

-

Alkylation : Reacts with alkyl halides at the N3 position of the TZD ring to form N-substituted derivatives .

-

Condensation : Forms Schiff bases with aldehydes (e.g., vanillin) at the active methylene group .

Example Reaction:

TZD+RCHO→Schiff Base Derivative

Conditions: Catalytic acetic acid, ethanol reflux .

Oxidation of Dihydropyridine

The 1,6-dihydropyridine ring oxidizes to pyridine under mild conditions (e.g., air or MnO₂) .

Anticipated Reaction Pathways

Based on structural analogs, the compound may participate in:

Challenges and Stability Considerations

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-6-5-9(7-16-12)14(21)17-10-3-1-2-4-11(10)18-13(20)8-23-15(18)22/h5-7,10-11H,1-4,8H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRHTVXSSKERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CNC(=O)C=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。